molecular formula C9H23NO3Si2 B11862164 Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate CAS No. 62305-44-6

Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate

Cat. No.: B11862164
CAS No.: 62305-44-6
M. Wt: 249.45 g/mol
InChI Key: PUIANQBXKUYVSF-UHFFFAOYSA-N
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Description

Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate is a chemical compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications. The compound consists of a carbamate functional group bonded to a 2-((trimethylsilyl)oxy)ethyl moiety, which is further bonded to another trimethylsilyl group. This structure imparts unique properties to the compound, making it valuable in synthetic chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate typically involves the reaction of 2-(trimethylsilyl)ethanol with a suitable carbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. A common synthetic route is as follows:

    Starting Materials: 2-(trimethylsilyl)ethanol and carbamoyl chloride.

    Reaction Conditions: The reaction is performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture. A base, such as triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-(trimethylsilyl)ethanol is added to a solution of carbamoyl chloride in an anhydrous solvent, such as dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large-Scale Reactors: Utilizing large reactors equipped with inert gas purging systems to maintain anhydrous conditions.

    Continuous Stirring: Ensuring thorough mixing of reactants to achieve high yields.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield the corresponding alcohol and carbamic acid.

    Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Common Reagents and Conditions

    Hydrolysis: Water or dilute acids (e.g., hydrochloric acid) are used.

    Substitution: Nucleophiles such as halides, alkoxides, or amines can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Major Products

    Hydrolysis: Produces 2-(trimethylsilyl)ethanol and carbamic acid.

    Substitution: Yields substituted carbamates depending on the nucleophile used.

    Oxidation: Forms oxidized derivatives of the original compound.

Scientific Research Applications

Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines during multi-step organic synthesis.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to protect sensitive functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate involves the stabilization of reactive intermediates through the electron-donating effects of the trimethylsilyl groups. These groups protect sensitive functional groups from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Chloride: Used for introducing trimethylsilyl groups into molecules.

    Trimethylsilyl Ethyl Carbamate: Similar structure but lacks the additional trimethylsilyl group.

    Trimethylsilyl Ethanol: A precursor in the synthesis of various trimethylsilyl-protected compounds.

Uniqueness

Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate is unique due to the presence of two trimethylsilyl groups, which provide enhanced stability and protection to the molecule. This dual protection makes it particularly valuable in complex synthetic routes where multiple functional groups need to be protected simultaneously.

Properties

CAS No.

62305-44-6

Molecular Formula

C9H23NO3Si2

Molecular Weight

249.45 g/mol

IUPAC Name

trimethylsilyl N-(2-trimethylsilyloxyethyl)carbamate

InChI

InChI=1S/C9H23NO3Si2/c1-14(2,3)12-8-7-10-9(11)13-15(4,5)6/h7-8H2,1-6H3,(H,10,11)

InChI Key

PUIANQBXKUYVSF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCNC(=O)O[Si](C)(C)C

Origin of Product

United States

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